N-[2-[(4-chlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Description
N-[2-[(4-Chlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide is a synthetic benzamide derivative characterized by two 2,2,2-trifluoroethoxy substituents at the 2- and 5-positions of the benzene ring. The amide nitrogen is linked to a 2-aminoethyl group further substituted with a 4-chlorobenzoyl moiety. This structural motif is analogous to antiarrhythmic agents like flecainide acetate but distinct in its substitution pattern.
Properties
IUPAC Name |
N-[2-[(4-chlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClF6N2O4/c21-13-3-1-12(2-4-13)17(30)28-7-8-29-18(31)15-9-14(32-10-19(22,23)24)5-6-16(15)33-11-20(25,26)27/h1-6,9H,7-8,10-11H2,(H,28,30)(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLFKGBCQFYOHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClF6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is suggested that the compound may have potential anti-cancer and anti-diabetic properties.
Mode of Action
It is suggested that the compound may interact with the binding site of the protein, potentially influencing the function of the protein and leading to its anti-cancer and anti-diabetic effects.
Biochemical Pathways
Given its potential anti-cancer and anti-diabetic properties, it may be involved in pathways related to cell proliferation and glucose metabolism.
Pharmacokinetics
It is noted that most of the synthesized compounds follow lipinski’s rule of 5, which suggests good oral bioavailability.
Biochemical Analysis
Biochemical Properties
The compound N-(2-{[2,5-bis(2,2,2-trifluoroethoxy)phenyl]formamido}ethyl)-4-chlorobenzamide is known to interact with various enzymes and proteins. This can influence the function of these biomolecules and potentially alter biochemical reactions.
Cellular Effects
N-(2-{[2,5-bis(2,2,2-trifluoroethoxy)phenyl]formamido}ethyl)-4-chlorobenzamide has been shown to have effects on various types of cells. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of N-(2-{[2,5-bis(2,2,2-trifluoroethoxy)phenyl]formamido}ethyl)-4-chlorobenzamide is complex and involves several steps. It is believed to bind to certain biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The exact details of these interactions are still being studied.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-{[2,5-bis(2,2,2-trifluoroethoxy)phenyl]formamido}ethyl)-4-chlorobenzamide can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of N-(2-{[2,5-bis(2,2,2-trifluoroethoxy)phenyl]formamido}ethyl)-4-chlorobenzamide can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
N-(2-{[2,5-bis(2,2,2-trifluoroethoxy)phenyl]formamido}ethyl)-4-chlorobenzamide is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels.
Biological Activity
N-[2-[(4-chlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide, also known by its CAS number 338404-42-5, is a synthetic compound with significant potential in medicinal chemistry. Its unique structure combines a benzamide core with trifluoroethoxy groups and a chlorobenzoyl moiety, which may contribute to its biological activity.
- Molecular Formula: C20H17ClF6N2O4
- Molecular Weight: 498.8 g/mol
- Physical State: Solid
- Boiling Point: Approximately 563.6 °C (predicted) .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular processes. Preliminary studies suggest it may act as an inhibitor of histone deacetylases (HDACs), enzymes that play crucial roles in gene expression regulation and are implicated in cancer progression.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, related benzamide derivatives have shown potent inhibition of tumor cell growth in vitro and in vivo models:
- In Vitro Studies:
- In Vivo Studies:
HDAC Inhibition
This compound is hypothesized to inhibit HDAC3 selectively. This inhibition can lead to increased acetylation of histones and non-histone proteins, resulting in altered gene expression patterns that favor apoptosis and cell cycle arrest in cancer cells.
Case Studies
| Study | Compound | Target | IC50 Value | Observations |
|---|---|---|---|---|
| Study 1 | FNA (similar structure) | HDAC3 | 95.48 nM | Significant tumor growth inhibition observed in xenograft models. |
| Study 2 | FNA | HepG2 cells | 1.30 μM | Strong antiproliferative activity compared to SAHA (17.25 μM). |
| Study 3 | FNA + Taxol | Combination therapy | N/A | Enhanced anticancer activity noted when combined with traditional chemotherapeutics. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Pharmacological Relevance
The compound belongs to a broader class of 2,5-bis(2,2,2-trifluoroethoxy)benzamide derivatives, which exhibit antiarrhythmic activity by blocking cardiac sodium channels. Key structural analogs include:
Structure-Activity Relationship (SAR)
- Trifluoroethoxy Groups : Critical for sodium channel blockade; removal reduces potency >10-fold .
- Amide Nitrogen Substituents: Basic Amines (e.g., piperidine in flecainide): Enhance binding to charged channel residues.
- Lipophilicity: The 4-chlorobenzoyl moiety increases logP vs. flecainide (predicted logP: ~3.5 vs.
Pharmacokinetic and Metabolic Differences
- Metabolism : Flecainide undergoes hepatic oxidation (~70%), while the 4-chlorobenzoyl group in the target compound may slow CYP450-mediated metabolism.
- Half-Life : Flecainide: 12–27 hours; target compound (predicted): Longer due to trifluoroethoxy stability and reduced clearance .
Key Research Findings
- Antiarrhythmic Activity : Flecainide acetate (IC₅₀: 1.2 µM for NaV1.5) outperforms the target compound in preliminary assays, likely due to optimal piperidine basicity .
- Antimicrobial Potential: Thiazolidinone-linked analogs (e.g., 5d) show MIC values of 4–8 µg/mL against S. aureus, suggesting divergent therapeutic applications .
- Impurity Toxicity : Pyridinylmethyl impurities (e.g., CAS 57415-36-8) exhibit cardiotoxic effects at >0.1% concentrations, necessitating strict process controls .
Q & A
Q. Key Considerations :
- Activation Methods : Compare acyl chloride vs. coupling agents (e.g., DCC/HOBt) for amide formation. Acyl chlorides offer higher reactivity but require careful handling, while coupling reagents reduce side products .
- Reaction Monitoring : Use TLC or HPLC to track intermediate formation.
Q. Table 1: Synthetic Approaches
| Step | Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|
| Amide Formation | SOCl₂, ethylenediamine, CH₂Cl₂, 0°C to RT | High yield, scalable | Corrosive reagents |
| Etherification | K₂CO₃, CF₃CH₂I, DMF, 80°C | Selective substitution | Long reaction time |
[Basic] How is the compound characterized post-synthesis?
Methodological Answer:
A multi-technique approach is essential:
- IR Spectroscopy : Confirm amide (C=O stretch ~1650 cm⁻¹) and trifluoroethoxy (C-O stretch ~1250 cm⁻¹, C-F ~1100 cm⁻¹) groups .
- NMR Analysis :
- ¹H NMR : Aromatic protons (δ 7.2–8.0 ppm), NH signals (δ 6.5–7.5 ppm, broad), and trifluoroethoxy CH₂ (δ 4.5–4.7 ppm) .
- ¹³C NMR : Carbonyl (δ ~170 ppm), CF₃ (δ ~120 ppm, q, J = 288 Hz) .
- Mass Spectrometry (ESI-MS) : Verify molecular ion ([M+H]⁺) and fragmentation pattern against theoretical values .
Q. Data Cross-Validation :
- Compare experimental vs. computed spectra (e.g., PubChem data ).
- Use HPLC to assess purity (>95% for biological assays).
[Advanced] How to design experiments to evaluate its bioactivity against bacterial targets?
Methodological Answer:
Hypothesis : The compound may inhibit bacterial enzymes like acps-pptase, critical for lipid biosynthesis .
Experimental Design :
Target Identification : Perform molecular docking using the compound’s structure (SMILES/InChI ) against bacterial enzyme databases (e.g., PDB).
In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ via spectrophotometric assays (e.g., NADH depletion in acps-pptase activity ).
- MIC Testing : Assess minimum inhibitory concentration against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
Mechanistic Studies : Use fluorescence spectroscopy to monitor conformational changes in enzymes upon binding .
Q. Data Interpretation :
- Correlate enzyme inhibition with MIC values.
- Address contradictions (e.g., high IC₅₀ but low MIC) by evaluating membrane permeability (e.g., outer membrane permeability assays).
[Advanced] How to resolve discrepancies in spectroscopic data during structure elucidation?
Methodological Answer:
Common Issues :
- Ambiguous NH Signals : Variable broadening due to hydrogen bonding. Use D₂O exchange or 2D NMR (e.g., HSQC) to assign protons .
- Overlapping Aromatic Peaks : Employ NOESY or COSY to differentiate substituent positions .
- Mass Fragmentation Mismatches : Compare with computational tools (e.g., CFM-ID) or synthesize reference standards .
Case Study :
If ESI-MS shows [M+Na]⁺ instead of [M+H]⁺, recalibrate using sodium adduct standards or switch to MALDI-TOF for clearer ionization .
[Basic] What are the stability and solubility profiles of this compound?
Methodological Answer:
Q. Table 2: Physicochemical Properties
| Property | Conditions | Result | Reference |
|---|---|---|---|
| Solubility in DMSO | 25°C | >50 mg/mL | |
| Thermal Stability | N₂ atmosphere | Decomposes at 210°C |
[Advanced] What strategies optimize reaction yield in large-scale amide coupling?
Methodological Answer:
- Catalyst Screening : Test HATU vs. EDCI/HOBt for efficiency. HATU often provides higher yields but is costlier .
- Solvent Optimization : Use DMF or THF for polar intermediates; switch to EtOAc for easier purification .
- Workflow Adjustments :
- Continuous Flow Synthesis : Reduces side reactions and improves heat management .
- In Situ Activation : Generate acyl chloride directly from carboxylic acid using PCl₃ .
Yield Improvement Case :
Replacing glacial acetic acid with catalytic p-TsOH in refluxing ethanol increased amidation yield from 65% to 82% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
